molecular formula C23H26ClN3O2 B2518560 1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-26-8

1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2518560
CAS No.: 876889-26-8
M. Wt: 411.93
InChI Key: VOASJAFOCIRSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H26ClN3O2 and its molecular weight is 411.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis Techniques

  • Research on the efficient preparation of 2-imidazolines highlights a method that could be relevant for synthesizing related compounds, including those with tert-butyl groups. This technique involves the use of tert-butyl hypochlorite for the high-yield synthesis of chiral ligands directly from corresponding dialdehydes, which could be applicable for creating complex molecules like the one (Ishihara & Togo, 2007).

Electronic and Optical Materials

  • A study on the synthesis and electrochemical properties of new benzimidazole derivatives for donor–acceptor–donor type polymers may suggest applications in electronic or photonic devices. The incorporation of tert-butyl groups and synthesis involving Stille coupling indicates potential for creating materials with tailored electronic properties (Ozelcaglayan et al., 2012).

Advanced Material Synthesis

  • Protective applications for diols using tert-butyl groups have been explored, suggesting the relevance of tert-butyl in creating protective groups for organic synthesis. Such methodologies could be useful in the synthesis or modification of complex organic molecules for various scientific applications (Osajima et al., 2009).

Catalysis and Chemical Reactions

  • Research on dinuclear nickel(II) complexes involving tert-butyl groups for the catalytic epoxidation of alkenes presents another potential application area. Such complexes can catalyze the epoxidation of unfunctionalized alkenes, suggesting the compound might be useful in catalysis or as part of catalytic systems (Rispens et al., 1996).

Molecular Engineering for Electronic Applications

  • The development of hole-blocking materials for organic light-emitting diodes (OLEDs) incorporating tert-butyl groups points to the potential for the specified compound to be used in electronic or optoelectronic applications. Such materials are crucial for improving the efficiency and performance of OLEDs (Wang et al., 2001).

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-19-6-4-5-7-20(19)26(22)12-13-29-18-10-8-17(24)9-11-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOASJAFOCIRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.